molecular formula C17H16N2O4 B12938153 Benzoic acid, 3-[3-(4-methoxyphenyl)-2-oxo-1-imidazolidinyl]- CAS No. 651748-90-2

Benzoic acid, 3-[3-(4-methoxyphenyl)-2-oxo-1-imidazolidinyl]-

Katalognummer: B12938153
CAS-Nummer: 651748-90-2
Molekulargewicht: 312.32 g/mol
InChI-Schlüssel: XMEAARKILYWJDP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(3-(4-Methoxyphenyl)-2-oxoimidazolidin-1-yl)benzoic acid is an organic compound that belongs to the class of imidazolidinones This compound is characterized by the presence of a methoxyphenyl group and a benzoic acid moiety linked through an imidazolidinone ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(4-Methoxyphenyl)-2-oxoimidazolidin-1-yl)benzoic acid typically involves the reaction of 4-methoxyphenyl isocyanate with 3-aminobenzoic acid under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the imidazolidinone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-(3-(4-Methoxyphenyl)-2-oxoimidazolidin-1-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the imidazolidinone ring can be reduced to form an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Electrophilic reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are employed.

Major Products Formed

    Oxidation: Formation of 3-(3-(4-Hydroxyphenyl)-2-oxoimidazolidin-1-yl)benzoic acid.

    Reduction: Formation of 3-(3-(4-Methoxyphenyl)-2-hydroxyimidazolidin-1-yl)benzoic acid.

    Substitution: Formation of substituted derivatives such as 3-(3-(4-Nitrophenyl)-2-oxoimidazolidin-1-yl)benzoic acid.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of functionalized polymers.

Wirkmechanismus

The mechanism of action of 3-(3-(4-Methoxyphenyl)-2-oxoimidazolidin-1-yl)benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by forming a stable complex with the active site, thereby preventing substrate binding and catalysis.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-(3-(4-Hydroxyphenyl)-2-oxoimidazolidin-1-yl)benzoic acid
  • 3-(3-(4-Nitrophenyl)-2-oxoimidazolidin-1-yl)benzoic acid
  • 3-(3-(4-Methoxyphenyl)-2-hydroxyimidazolidin-1-yl)benzoic acid

Uniqueness

3-(3-(4-Methoxyphenyl)-2-oxoimidazolidin-1-yl)benzoic acid is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s lipophilicity, potentially improving its ability to interact with hydrophobic regions of biological targets.

This detailed article provides a comprehensive overview of 3-(3-(4-Methoxyphenyl)-2-oxoimidazolidin-1-yl)benzoic acid, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Eigenschaften

CAS-Nummer

651748-90-2

Molekularformel

C17H16N2O4

Molekulargewicht

312.32 g/mol

IUPAC-Name

3-[3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl]benzoic acid

InChI

InChI=1S/C17H16N2O4/c1-23-15-7-5-13(6-8-15)18-9-10-19(17(18)22)14-4-2-3-12(11-14)16(20)21/h2-8,11H,9-10H2,1H3,(H,20,21)

InChI-Schlüssel

XMEAARKILYWJDP-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)N2CCN(C2=O)C3=CC=CC(=C3)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.